molecular formula C24H30N4O B6028975 2-{1-(2-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

2-{1-(2-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

Cat. No. B6028975
M. Wt: 390.5 g/mol
InChI Key: DCSOOGQEDLCAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(2-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of 2-{1-(2-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol involves the regulation of various signaling pathways in the body. It has been shown to inhibit the activity of inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2/ARE pathway, which plays a key role in cellular antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been shown to improve mitochondrial function and to enhance the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-(2-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol in lab experiments include its potent antioxidant and anti-inflammatory properties, as well as its ability to regulate various signaling pathways in the body. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are a number of potential future directions for research on 2-{1-(2-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol. These include further studies on its mechanism of action, as well as its potential as a therapeutic agent for various diseases. Additionally, there is a need for further studies to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Overall, the potential of this compound as a therapeutic agent makes it an exciting area of research for the future.

Synthesis Methods

The synthesis of 2-{1-(2-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol involves a multi-step process. The first step involves the reaction of 2-methylbenzyl chloride with 3-(1H-pyrazol-1-yl)benzylamine to form an intermediate compound. This intermediate compound is then reacted with piperazine to form the final product.

Scientific Research Applications

2-{1-(2-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been studied extensively for its potential as a therapeutic agent. It has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]-4-[(3-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c1-20-6-2-3-8-22(20)18-27-14-13-26(19-24(27)10-15-29)17-21-7-4-9-23(16-21)28-12-5-11-25-28/h2-9,11-12,16,24,29H,10,13-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSOOGQEDLCAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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